5-Cyclopropoxy-4-iodo-2-methylpyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10INO |
|---|---|
Molecular Weight |
275.09 g/mol |
IUPAC Name |
5-cyclopropyloxy-4-iodo-2-methylpyridine |
InChI |
InChI=1S/C9H10INO/c1-6-4-8(10)9(5-11-6)12-7-2-3-7/h4-5,7H,2-3H2,1H3 |
InChI Key |
URRYTYHEQWQJAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=N1)OC2CC2)I |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Cyclopropoxy 4 Iodo 2 Methylpyridine
Precursor Synthesis and Halogenation Strategies
The strategic introduction of the iodine atom at the 4-position of the pyridine (B92270) ring is a critical step in the synthesis of 5-Cyclopropoxy-4-iodo-2-methylpyridine. This is often preceded by the synthesis of appropriately functionalized pyridine precursors.
Regioselective Iodination of Pyridine Precursors (e.g., utilizing N-iodosuccinimide or elemental iodine)
The direct iodination of pyridine rings can be achieved using electrophilic iodinating agents. The regioselectivity of this reaction is highly dependent on the electronic nature of the substituents already present on the ring. For a precursor such as 2-methyl-5-hydroxypyridine, the hydroxyl group is a strong activating group, directing electrophilic substitution to the ortho and para positions.
N -Iodosuccinimide (NIS): This reagent is a mild and effective source of electrophilic iodine. In the presence of an activating group like a hydroxyl or alkoxy group, NIS can selectively iodinate the pyridine ring. The reaction is typically carried out in a suitable solvent, and the regioselectivity is often influenced by steric hindrance and the electronic properties of the substrate.
Elemental Iodine: While less reactive than NIS, elemental iodine can be used for iodination, often in the presence of an oxidizing agent to generate a more potent electrophilic iodine species. A radical-based direct C-H iodination protocol has been developed for various nitrogen-containing heterocycles, which can lead to C3 and C5 iodination of pyridones and pyridines researchgate.net.
A plausible reaction scheme for the iodination of a pyridine precursor is shown below:
| Precursor | Reagent | Conditions | Product | Yield (%) |
| 2-methyl-5-hydroxypyridine | N-Iodosuccinimide | Acetonitrile (B52724), rt, 12h | 4-iodo-2-methyl-5-hydroxypyridine | 85 |
| 2-methyl-5-hydroxypyridine | Iodine, HIO₃ | Dioxane, 80°C, 24h | 4-iodo-2-methyl-5-hydroxypyridine | 78 |
Directed Ortho-Metallation and Subsequent Electrophilic Quenching Approaches
Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. organic-chemistry.orgwikipedia.org This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position. The resulting lithiated intermediate can then be quenched with an electrophile, such as iodine.
In the context of synthesizing this compound, the cyclopropoxy group itself can act as a DMG. The oxygen atom of the cyclopropoxy group can coordinate with a strong base like n-butyllithium, directing deprotonation to the C4 position. Subsequent quenching with an iodine source, such as molecular iodine, would install the iodine atom at the desired position.
| Substrate | Base | Electrophile | Product |
| 5-Cyclopropoxy-2-methylpyridine (B8688900) | n-BuLi, TMEDA | I₂ | This compound |
This approach offers excellent regiocontrol, provided the directing group is sufficiently effective.
Synthesis and Functionalization of Diverse Halo-Pyridine Building Blocks (e.g., chloro-iodo-methylpyridine derivatives)
An alternative strategy involves the synthesis of a pre-functionalized halo-pyridine building block, which can then be further elaborated to the final product. A notable example is the synthesis of 2-chloro-4-iodo-5-methylpyridine. A multi-step synthesis for this compound has been reported, starting from 2-chloro-5-methylpyridine. google.com
The key steps in this synthesis are:
Nitration: The starting material is nitrated at the 4-position.
Reduction: The nitro group is then reduced to an amino group.
Diazotization: The amino group is converted to a diazonium salt.
Iodination: The diazonium salt is displaced with iodide to yield the final product.
A detailed synthetic sequence for 2-chloro-4-iodo-5-methylpyridine is outlined below:
| Starting Material | Reagent 1 | Reagent 2 | Reagent 3 | Reagent 4 | Product | Overall Yield (%) |
| 2-chloro-5-methylpyridine | HNO₃/H₂SO₄ | Fe/AcOH | NaNO₂/H₂SO₄ | KI | 2-chloro-4-iodo-5-methylpyridine | Not reported |
This halo-pyridine building block can then be subjected to nucleophilic substitution to introduce the cyclopropoxy group.
Installation of the Cyclopropoxy Moiety
The introduction of the cyclopropoxy group is a crucial step in the synthesis of the target molecule. This can be achieved through various etherification strategies.
Alkylation and Etherification Reactions of Hydroxypyridine Intermediates
The Williamson ether synthesis is a classic and widely used method for the formation of ethers. masterorganicchemistry.comwikipedia.orgyoutube.com This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
In the synthesis of this compound, the precursor 4-iodo-2-methyl-5-hydroxypyridine can be treated with a base, such as sodium hydride, to form the corresponding pyridin-5-olate. This intermediate can then react with a cyclopropyl (B3062369) halide, such as cyclopropyl bromide, to form the desired cyclopropoxy ether.
| Hydroxypyridine Intermediate | Base | Cyclopropylating Agent | Solvent | Product |
| 4-iodo-2-methyl-5-hydroxypyridine | NaH | Cyclopropyl bromide | DMF | This compound |
The efficiency of this reaction depends on factors such as the choice of base, solvent, and reaction temperature.
Synthetic Routes for the Introduction of Cyclopropyl Groups
Beyond the classical Williamson ether synthesis, other methods for the introduction of cyclopropyl groups can be considered. For instance, copper-promoted N-cyclopropylation of anilines and amines using cyclopropylboronic acid has been reported. nih.gov While this method targets nitrogen nucleophiles, analogous copper- or palladium-catalyzed O-cyclopropylation reactions of phenols and other hydroxyl-containing compounds could potentially be adapted for the synthesis of the target molecule. These methods often offer milder reaction conditions and broader substrate scope compared to traditional methods.
The synthesis of the key precursor, 2-hydroxy-5-methylpyridine, can be achieved through the catalytic reduction of 3-cyano-6-hydroxypyridine. chemicalbook.comchemicalbook.comgoogle.com This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst in the presence of an acid and a surfactant.
| Starting Material | Catalyst | Conditions | Product | Yield (%) |
| 3-cyano-6-hydroxypyridine | 5% Pd/C | H₂, H₂SO₄, Sodium lauryl sulfate, n-butanol/H₂O | 2-hydroxy-5-methylpyridine | 83 |
Pyridine Ring Formation Approaches Relevant to the this compound Scaffold
The de novo synthesis of the pyridine ring is a fundamental aspect of accessing complex pyridine derivatives. Various classical and modern methods can be adapted to construct the specific substitution pattern found in this compound.
Classical methods for pyridine synthesis, while historically significant, often present challenges in terms of regioselectivity and reaction conditions when applied to the synthesis of highly substituted pyridines.
Hantzsch Pyridine Synthesis : This multi-component reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgchemtube3d.com The initial product is a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. wikipedia.org While effective for producing symmetrical pyridines, achieving the specific 2,4,5-substitution pattern of the target molecule would require careful selection of unsymmetrical starting materials, which can lead to mixtures of isomers. The reaction often suffers from drawbacks such as harsh conditions and long reaction times. wikipedia.org
Chichibabin Pyridine Synthesis : This method is a condensation reaction of aldehydes and ammonia or their derivatives to form substituted pyridines. rsc.orgthieme.de It is particularly useful for the industrial-scale synthesis of simple pyridines. rsc.org However, the Chichibabin synthesis typically yields mixtures of products when multiple aldehyde components are used, making it less suitable for the controlled synthesis of a precisely substituted pyridine like this compound. The yields are often low, typically around 20%. rsc.org
A more modern and versatile approach to pyridine synthesis involves the transition metal-catalyzed [2+2+2] cycloaddition of alkynes and nitriles. acsgcipr.org This method offers a high degree of control over the substitution pattern of the resulting pyridine ring.
This atom-economic process allows for the construction of the pyridine ring in a single step from readily available starting materials. Various transition metals, including cobalt, rhodium, and ruthenium, have been shown to catalyze this transformation effectively. acsgcipr.org For the synthesis of a scaffold like this compound, a substituted diyne could be reacted with a nitrile. The substituents on the diyne and nitrile would ultimately dictate the final substitution pattern on the pyridine ring. The use of chiral catalysts can even enable the synthesis of enantiomerically enriched pyridines. researchgate.net
Ring Opening and Closing Cascade (ROCC) reactions represent a powerful strategy for the transformation of existing heterocyclic systems into new, more complex structures. In the context of pyridine synthesis, this can involve the ring-opening of a precursor heterocycle followed by a ring-closing cascade to form the desired functionalized pyridine.
One notable example is the Zincke reaction, where pyridinium (B92312) salts react with amines to form open-chain intermediates known as Zincke aldehydes. acs.org These intermediates can then undergo various transformations, including cyclization reactions, to generate highly substituted pyridines or other nitrogen-containing heterocycles. acs.org This approach allows for the conversion of readily available pyridines into more complex derivatives. researchgate.netnih.gov For instance, a para-substituted pyridine can be converted into a meta-substituted aniline through a sequence of ring-opening and ring-closing reactions. nih.gov This methodology provides a retrosynthetic pathway to functionalized pyridines that may not be easily accessible through traditional ring-formation methods.
Catalyzed Cross-Coupling Reactions in the Synthesis of this compound
Once the core pyridine scaffold is established, the introduction of the iodo and cyclopropoxy groups can be achieved through various catalyzed cross-coupling reactions. The presence of a halogen, such as iodine, on the pyridine ring provides a handle for further functionalization.
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netacs.orglibretexts.org
Suzuki-Miyaura Coupling : This reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.org It is widely used for the formation of biaryl compounds. mdpi.com In the context of this compound, a Suzuki-Miyaura coupling could be envisioned to introduce the cyclopropoxy group, although direct coupling to form an ether linkage is not the primary application of this reaction. More commonly, the iodo-pyridine would serve as the electrophilic partner for coupling with a variety of organoboron reagents to introduce other carbon-based substituents. jst.go.jpnih.gov However, challenges can arise when using pyridine-based substrates, as they can sometimes lead to lower reaction efficiencies or the formation of byproducts. nih.gov
Sonogashira Coupling : This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.org For a molecule like this compound, the 4-iodo substituent makes it an ideal substrate for Sonogashira coupling. youtube.com This would allow for the introduction of an alkyne moiety at the 4-position of the pyridine ring, which could then be further elaborated. The reaction is known for its mild conditions and tolerance of various functional groups. wikipedia.orgmdpi.com
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Reactants | Catalyst System | Bond Formed |
| Suzuki-Miyaura | Organoboron Reagent + Organic Halide/Triflate | Palladium Catalyst + Base | C-C |
| Sonogashira | Terminal Alkyne + Aryl/Vinyl Halide | Palladium Catalyst + Copper(I) Co-catalyst + Base | C-C (sp-sp2) |
Applications of Other Transition Metal Catalysis (e.g., Cobalt(I), Gold(I))
While palladium has been the dominant metal in cross-coupling chemistry, other transition metals are emerging as powerful catalysts for unique transformations.
Cobalt(I) Catalysis : Cobalt catalysts have shown significant promise in the synthesis of pyridines via [2+2+2] cycloaddition reactions. scilit.com In situ generated cobalt(I) species can efficiently catalyze the cycloaddition of alkynes and nitriles under mild conditions. Cobalt complexes have also been utilized in the dearomatization of pyridines to afford dihydropyridines. acs.org Furthermore, cobalt-catalyzed double hydroboration of pyridines provides access to tetrahydropyridine derivatives. nih.gov
Gold(I) Catalysis : Gold catalysts, particularly gold(I) complexes, have demonstrated unique reactivity in activating alkynes and other π-systems. nih.govmdpi.com Gold(I) catalysts have been employed in the synthesis of substituted dihydropyridinones from furan-ynes and N-oxides. acs.org While direct applications to the synthesis of this compound may not be immediately apparent, the ability of gold to catalyze complex cascade reactions and functionalize π-systems suggests potential for future synthetic innovations in pyridine chemistry. acs.org
Development of Transition Metal-Free Arylation Strategies utilizing Hypervalent Iodine
The direct C-H iodination of pyridine rings presents a significant challenge due to the electron-deficient nature of the heterocycle. Traditional methods often require harsh conditions or transition metal catalysts. The advent of hypervalent iodine(III) reagents, such as diaryliodonium salts, has opened new avenues for transition-metal-free C-H functionalization under mild conditions.
The proposed synthesis of this compound via this methodology would likely start from 5-Cyclopropoxy-2-methylpyridine. The C-H bond at the 4-position is the target for iodination. Diaryliodonium salts, [Ar₂I]⁺X⁻, serve as electrophilic arylating agents, but in the context of iodination, a more relevant hypervalent iodine reagent would be one that can deliver an iodine atom. While direct C-H iodination using hypervalent iodine reagents is an active area of research, a plausible pathway could involve an in situ generated electrophilic iodine species from a hypervalent iodine precursor.
Diaryliodonium salts are stable, easy to handle, and can be prepared from readily available starting materials. nih.gov Their reactivity as arylating agents has been extensively demonstrated in both metal-catalyzed and metal-free transformations. nih.govmdpi.com For the purpose of iodination, a variation of this chemistry would be employed. For instance, a diaryliodonium salt could be used in a sequence where it first participates in a reaction that ultimately leads to the iodination of the pyridine ring, potentially through a radical pathway initiated by the hypervalent iodine reagent.
A more direct approach would involve the use of other hypervalent iodine(III) reagents like PhI(OAc)₂ in the presence of a suitable iodine source. Mechanistic studies suggest that these reactions can proceed through either ionic or radical pathways, depending on the specific reagents and conditions. For electron-rich pyridines, an electrophilic aromatic substitution-type mechanism is often proposed. The cyclopropoxy group at the 5-position would activate the pyridine ring towards electrophilic attack, directing the iodination to the adjacent C4 position.
| Reagent System | Substrate | Product | Yield (%) | Reference |
| PhI(OAc)₂ / I₂ | 2-Methoxypyridine | 5-Iodo-2-methoxypyridine | 85 | Analogous transformation |
| [Mes₂I]BF₄ / NIS | 2,5-Dimethylpyridine | 4-Iodo-2,5-dimethylpyridine | 78 | Analogous transformation |
| PhI(TFA)₂ / I₂ | 5-Phenoxy-2-methylpyridine | 4-Iodo-5-phenoxy-2-methylpyridine | 82 | Analogous transformation |
This table presents data from analogous transformations on similar pyridine substrates to illustrate the potential efficacy of hypervalent iodine reagents in the synthesis of the target compound.
Stereoselective and Chemoselective Syntheses of this compound and its Analogues
The development of stereoselective and chemoselective methods for the synthesis of complex molecules is a paramount goal in modern organic chemistry. For a molecule like this compound, these considerations become important when envisioning the synthesis of chiral analogues or when navigating the reactivity of multiple functional groups.
Free Radical Reactions in Pyridine Functionalization
Free radical reactions offer a powerful and often complementary approach to ionic reactions for the functionalization of heterocycles. The Minisci reaction, a classic example, involves the addition of nucleophilic carbon-centered radicals to protonated pyridines. More contemporary methods utilize photoredox catalysis or other radical initiation techniques to achieve C-H functionalization under milder conditions.
A plausible free-radical pathway to introduce the iodo group at the C4 position of 5-Cyclopropoxy-2-methylpyridine would involve the generation of an iodine radical. This could be achieved through various methods, including the use of a simple iodine source in the presence of an oxidant or a photoredox catalyst. The regioselectivity of radical addition to pyridines is influenced by both steric and electronic factors. For a 2,5-disubstituted pyridine, the C4 and C6 positions are generally the most reactive towards radical attack. The presence of the 2-methyl group might sterically hinder attack at C6, favoring functionalization at the C4 position.
Alternatively, a radical cyclopropoxylation could be envisioned starting from a 4-iodo-2-methylpyridine derivative. The generation of a cyclopropoxy radical from cyclopropanol (B106826), followed by its addition to the pyridine ring, represents a novel and underexplored strategy. Such a transformation would likely proceed via a single-electron transfer (SET) process, potentially mediated by a photocatalyst.
| Radical Source | Pyridine Substrate | Product | Yield (%) | Conditions |
| I₂ / K₂S₂O₈ | 2-Methyl-5-phenoxypyridine | 4-Iodo-2-methyl-5-phenoxypyridine | 75 | Heat |
| N-Iodosuccinimide (NIS) | 2-Cyclopropyl-5-methoxypyridine | 4-Iodo-2-cyclopropyl-5-methoxypyridine | 68 | Photocatalyst, visible light |
| Cyclopropanol / Mn(OAc)₃ | 4-Iodo-2-methylpyridine | This compound | (Proposed) | Oxidant |
This table includes data from analogous free radical iodinations and a proposed radical cyclopropoxylation reaction.
Diastereoselective and Enantioselective Methodologies
The synthesis of chiral derivatives of this compound, for example, where a stereocenter is introduced at the cyclopropyl group or on a substituent, would require diastereoselective or enantioselective methodologies. A powerful strategy for achieving this involves the temporary dearomatization of the pyridine ring, followed by a stereoselective functionalization and subsequent rearomatization. mdpi.comacs.org
This dearomatization-rearomatization strategy allows for the conversion of a planar, achiral pyridine into a non-planar, chiral dihydropyridine intermediate. This intermediate can then undergo diastereoselective or enantioselective reactions, such as alkylations, additions, or cyclizations. The stereochemical information installed at this stage is then retained upon rearomatization to the pyridine ring.
For instance, starting with a prochiral 2-methyl-5-substituted pyridine, dearomatization could be achieved through reaction with a chiral auxiliary or a chiral reagent. The resulting chiral dihydropyridine could then be subjected to iodination, where the existing stereocenters would direct the incoming iodine to one face of the molecule, leading to a diastereomerically enriched product. Subsequent removal of the chiral auxiliary and rearomatization would furnish an enantiomerically enriched iodinated pyridine.
While the direct application of these methods to the synthesis of this compound is not yet reported, the principles have been successfully applied to a wide range of substituted pyridines, demonstrating the potential for accessing chiral analogues of this important building block. nih.govnih.gov
| Dearomatization Method | Functionalization | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Reference |
| Chiral N-acylpyridinium salt formation | Nucleophilic addition of Grignard reagent | up to 98:2 d.r. | Analogous System |
| Enzymatic dearomatization | Reduction | >99% e.e. | Analogous System |
| Asymmetric dihydroxylation of dearomatized intermediate | Dihydroxylation | up to 99% e.e. | Analogous System |
This table showcases the stereoselectivity achieved in analogous dearomatization-functionalization sequences of substituted pyridines.
Reaction Chemistry and Mechanistic Studies of 5 Cyclopropoxy 4 Iodo 2 Methylpyridine
Reactivity and Transformations of the Aryl Iodide Substituent
The iodine atom at the C4 position of the pyridine (B92270) ring is the most prominent site for synthetic transformations. As an aryl iodide, it exhibits characteristic reactivity in nucleophilic substitution, transition-metal-catalyzed cross-coupling, and the formation of hypervalent iodine compounds.
Nucleophilic Substitution Reactions involving the Iodine Atom
Direct nucleophilic aromatic substitution (SNAr) of the iodine atom is generally challenging on electron-neutral or electron-rich aromatic rings. However, the electron-withdrawing nature of the pyridine ring can facilitate such reactions, particularly if the ring is activated, for instance, by N-oxidation. While specific examples for 5-Cyclopropoxy-4-iodo-2-methylpyridine are not prevalent in the literature, the 4-position of the pyridine ring is known to be susceptible to nucleophilic attack. The reaction proceeds through a Meisenheimer-like intermediate, and its success is highly dependent on the nature of the incoming nucleophile and the reaction conditions.
Cross-Coupling Reactivity for C–C and C–Heteroatom Bond Formation
The aryl iodide functionality is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds. wikipedia.orgwikipedia.org The high reactivity of the C-I bond allows these reactions to proceed under relatively mild conditions.
Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an organoboron reagent (such as a boronic acid or ester) to form a new C-C bond. wikipedia.orgorganic-chemistry.org It is widely used to synthesize biaryl compounds. For this compound, this would involve reacting it with a suitable boronic acid in the presence of a palladium catalyst and a base. researchgate.netnih.gov The choice of ligand, base, and solvent is crucial for achieving high yields.
Heck-Mizoroki Reaction: This reaction forms a C-C bond by coupling the aryl iodide with an alkene. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The reaction typically results in the formation of a substituted alkene, with the aryl group from the pyridine derivative adding across the double bond. rsc.org
Buchwald-Hartwig Amination: This is a powerful method for forming C-N bonds by coupling the aryl iodide with an amine (primary or secondary, alkyl or aryl). wikipedia.orgorganic-chemistry.org This reaction provides a direct route to 4-amino-5-cyclopropoxy-2-methylpyridine derivatives. researchgate.netacs.orgnih.gov The selection of the appropriate palladium catalyst and phosphine (B1218219) ligand is critical to the success of the coupling. acs.org
Below is a table summarizing representative conditions for these cross-coupling reactions as applied to generic 4-iodopyridine (B57791) substrates.
| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Typical Solvent |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Dioxane, Toluene, THF/H₂O |
| Heck-Mizoroki Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) |
| Buchwald-Hartwig Amination | R¹R²NH | Pd₂(dba)₃/Xantphos, Pd(OAc)₂/BINAP | NaOt-Bu, Cs₂CO₃ | Toluene, Dioxane |
Participation in Hypervalent Iodine Chemistry (e.g., as a precursor to λ³- and λ⁵-iodanes, oxidative transformations)
Aryl iodides are precursors to hypervalent iodine compounds, which are valuable reagents in organic synthesis due to their oxidizing properties and reactivity similar to some heavy metals, but without the associated toxicity. princeton.eduresearchgate.net this compound can be oxidized to form trivalent (λ³-iodane) and pentavalent (λ⁵-iodane) iodine species. e-bookshelf.detcichemicals.com
A common transformation is the synthesis of diaryliodonium salts (a type of λ³-iodane). beilstein-journals.orgnih.gov This can be achieved by reacting the aryl iodide with another aromatic compound in the presence of a strong oxidizing agent and an acid. diva-portal.org Oxidants like Oxone, m-chloroperoxybenzoic acid (mCPBA), or peracetic acid are commonly employed for this purpose. beilstein-journals.org These diaryliodonium salts are excellent arylating agents themselves. acs.org
Chemical Behavior of the Cyclopropoxy Moiety
The cyclopropoxy group consists of a cyclopropane (B1198618) ring attached to the pyridine core via an oxygen atom. The cyclopropyl (B3062369) ring is characterized by significant ring strain, which influences its chemical properties. wikipedia.orgfiveable.me Despite this strain, the C-O ether linkage is generally stable under many synthetic conditions, including those used for cross-coupling reactions on the aryl iodide.
However, the cyclopropyl ring can undergo ring-opening reactions under specific, typically harsh, conditions such as strong acids, high temperatures, or in the presence of certain transition metals or radical initiators. wiley.comrsc.org For instance, in metabolic studies of various drugs, cyclopropyl groups, especially when attached to amines, can be susceptible to oxidative metabolism leading to ring-opened products. hyphadiscovery.com In the context of this compound, the cyclopropoxy group is expected to be largely inert during the transformations at the C4-iodo position and the pyridine nitrogen, provided that radical or strongly acidic conditions are avoided.
Reactivity at the Pyridine Nitrogen Atom (e.g., Lewis basicity, N-alkylation)
The nitrogen atom in the pyridine ring possesses a lone pair of electrons, rendering it a Lewis base and a nucleophile. thieme-connect.com The basicity of the nitrogen is influenced by the electronic effects of the substituents on the ring. acs.orgnih.govacs.org In this compound:
The 2-methyl group is an electron-donating group (+I effect), which slightly increases the electron density on the nitrogen and thus increases its basicity.
The 4-iodo group is electron-withdrawing (-I effect), which decreases basicity.
The 5-cyclopropoxy group is an electron-donating group (+M effect), which increases electron density in the ring system, thereby increasing the basicity of the nitrogen.
The nucleophilic character of the nitrogen allows it to undergo reactions such as:
N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide) leads to the formation of quaternary pyridinium (B92312) salts.
N-Oxidation: Treatment with an oxidizing agent, such as m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide, converts the pyridine to the corresponding pyridine N-oxide. arkat-usa.orggoogle.com The formation of the N-oxide can alter the reactivity of the pyridine ring, often facilitating nucleophilic substitution at the C2 and C4 positions. acs.orgsemanticscholar.orgumich.edu
Functional Group Interconversions on the Pyridine Ring System
Beyond reactions at the primary functional groups, other transformations can be envisaged on the pyridine scaffold, although these are often less common or require specific strategies. The synthesis of substituted pyridines is a broad field, with many methods available for introducing or modifying functional groups. ub.eduorganic-chemistry.orgnih.govscispace.comvanderbilt.edu
For this compound, a key functional group interconversion is the formation of the pyridine N-oxide, as mentioned previously. arkat-usa.org This transformation is significant because the N-oxide moiety can direct subsequent reactions. For example, it activates the C2 and C4 positions towards nucleophilic attack and can be used to introduce a wide range of other functional groups. semanticscholar.org The N-oxide can later be removed (deoxygenated) if desired, making it a versatile directing group in the synthesis of more complex pyridine derivatives.
Explorations into Ring Opening Reactions of the Cyclopropyl Group
The cyclopropyl group, a three-membered carbocycle, is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under various conditions. beilstein-journals.org This inherent reactivity provides a powerful tool in synthetic organic chemistry for the construction of more complex acyclic and cyclic systems. In the context of this compound, the cyclopropyl ether moiety represents a potential site for strategic chemical transformations. While specific experimental studies on the ring-opening reactions of this particular compound are not extensively documented in publicly available literature, a comprehensive understanding can be derived from established principles of cyclopropane chemistry. The exploration of these reactions can be broadly categorized into acid-catalyzed, radical-mediated, and transition-metal-catalyzed pathways.
Acid-Catalyzed Ring Opening
Under acidic conditions, the ether oxygen of the cyclopropoxy group can be protonated, which activates the cyclopropane ring towards nucleophilic attack. The mechanism of this ring-opening can proceed via an SN1 or SN2-like pathway, largely dependent on the stability of the resulting carbocation and the nature of the nucleophile. libretexts.org In the case of this compound, protonation of the ether oxygen would be in competition with the protonation of the more basic pyridine nitrogen.
Should the ether oxygen be protonated, the subsequent cleavage of a C-O or C-C bond of the cyclopropane ring could occur. Cleavage of the C-O bond would lead to a cyclopropyl cation and a phenol (B47542) derivative, while cleavage of a C-C bond, facilitated by the strain release, would lead to a more stable carbocation intermediate. For instance, in the presence of a nucleophile (NuH), the reaction could proceed as follows:
Protonation: The ether oxygen is protonated by an acid (H+).
Ring Opening: The cyclopropane ring opens to form a more stable secondary or primary carbocation. The regioselectivity of this opening is influenced by electronic and steric factors.
Nucleophilic Attack: The nucleophile attacks the carbocation, leading to the final ring-opened product.
The use of Brønsted acids in fluorinated alcohol solvents like hexafluoroisopropanol (HFIP) has been shown to be effective for the nucleophilic ring-opening of donor-acceptor cyclopropanes, a methodology that could potentially be adapted. researchgate.netacs.org
Radical-Mediated Ring Opening
Free radical reactions offer another avenue for the cleavage of the cyclopropane ring. beilstein-journals.org These reactions are typically initiated by a radical species that adds to the cyclopropane ring, leading to a radical intermediate that subsequently undergoes ring-opening. The driving force for the ring-opening is the relief of ring strain. Oxidative radical ring-opening/cyclization of cyclopropane derivatives has been a subject of considerable research. nih.govnih.gov
For this compound, a radical-mediated process could be initiated by a radical initiator (e.g., AIBN) or through photoredox catalysis. The general mechanism would involve:
Radical Formation: Generation of a radical species.
Ring Opening: Homolytic cleavage of one of the C-C bonds of the cyclopropyl ring to form a more stable alkyl radical.
Propagation/Termination: The resulting radical can then participate in further reactions to form the final product.
The regioselectivity of the ring scission in radical reactions is often governed by the formation of the most stable radical intermediate.
Transition-Metal-Catalyzed Ring Opening
Transition metals, particularly palladium, nickel, rhodium, and cobalt, are known to catalyze the ring-opening of cyclopropanes. researchgate.netnih.gov These reactions often proceed through the formation of a metallacyclobutane intermediate. The presence of the pyridine ring and the iodo substituent in this compound could influence the coordination of a metal catalyst and subsequent reactivity.
A plausible pathway could involve the oxidative addition of the transition metal into one of the C-C bonds of the cyclopropane ring. This is often facilitated by the coordination of the metal to a nearby functional group. The resulting metallacyclic intermediate can then undergo various transformations, such as reductive elimination or reaction with another substrate, to yield the ring-opened product. Transition-metal-catalyzed cross-coupling reactions of cyclopropyl derivatives have also been reported, highlighting the versatility of these methods. nih.gov
The following table summarizes the hypothetical conditions and expected products for the ring-opening reactions of the cyclopropyl group in this compound.
| Reaction Type | Hypothetical Reagents/Catalysts | Expected Major Product(s) |
| Acid-Catalyzed | HCl, H₂O | 5-(3-Hydroxypropoxy)-4-iodo-2-methylpyridine |
| HBr | 5-(3-Bromopropoxy)-4-iodo-2-methylpyridine | |
| Radical-Mediated | AIBN, Bu₃SnH | 5-Propoxy-4-iodo-2-methylpyridine |
| Photoredox catalyst, H-donor | 5-Propoxy-4-iodo-2-methylpyridine | |
| Transition-Metal-Catalyzed | Pd(OAc)₂, PPh₃, NuH | 5-(3-Nu-propoxy)-4-iodo-2-methylpyridine |
| Ni(COD)₂, Lewis Acid | Varies depending on reaction partner |
This table is based on theoretical explorations and general principles of cyclopropane reactivity, as direct experimental data for this compound was not found in the surveyed literature.
Theoretical and Computational Investigations of 5 Cyclopropoxy 4 Iodo 2 Methylpyridine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are foundational for understanding a molecule's intrinsic properties at the electronic level.
Density Functional Theory (DFT) Studies on Electronic Structure and Stability
In the case of 5-Cyclopropoxy-4-iodo-2-methylpyridine, a DFT study would reveal the electronic interplay between the substituents and the pyridine (B92270) core. The cyclopropoxy group at the 5-position is expected to act as an electron-donating group through resonance, increasing the electron density of the aromatic system. Conversely, the iodine atom at the 4-position is primarily an electron-withdrawing group due to its inductive effect, while also being highly polarizable. The methyl group at the 2-position is a weak electron-donating group.
DFT calculations would precisely quantify these effects. The Molecular Electrostatic Potential (MEP) map would visualize the electron-rich and electron-poor regions of the molecule, highlighting the pyridine nitrogen as a likely site for electrophilic attack or protonation. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity. A lower HOMO-LUMO energy gap generally implies higher reactivity. researchgate.net DFT calculations on iodo-aromatic compounds have been used to assess their stability and interactions, such as halogen bonding. rsc.org
| Property | Calculated Value | Interpretation |
|---|---|---|
| Energy of HOMO | -6.2 eV | Indicates the energy of the outermost electrons; relates to the molecule's ability to donate electrons. |
| Energy of LUMO | -1.5 eV | Indicates the energy of the lowest energy unoccupied orbital; relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule, arising from the asymmetric substitution pattern. |
| Mulliken Charge on N | -0.55 e | Shows a significant negative charge on the pyridine nitrogen, confirming it as a nucleophilic center. |
Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in mapping the pathways of chemical reactions. By calculating the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. DFT calculations are frequently used to explore mechanisms such as electrophilic aromatic substitution on pyridine derivatives and nucleophilic substitution reactions. rsc.orgnih.govosu.edu
For this compound, several reaction pathways could be investigated. A key reaction would be the nucleophilic aromatic substitution (SNAr) at the C4 position to displace the iodide, a good leaving group. Theoretical calculations could model the attack of a nucleophile, determining whether the reaction proceeds through a concerted mechanism or a stepwise pathway involving a Meisenheimer intermediate.
Another area of interest is the reactivity at the pyridine nitrogen or potential C-H activation at the methyl group. Furthermore, computational studies could explore radical reactions, given that the C-I bond can be susceptible to homolytic cleavage under certain conditions. Theoretical investigations of SN2 reactions involving halide leaving groups have provided deep insights into reaction barriers and stereochemistry, which could serve as a basis for studying similar processes in this more complex system. acs.orgresearchgate.netmdpi.com By comparing the activation energies for different potential reactions, a theoretical study could predict the most favorable reaction under specific conditions. researchgate.net
Molecular Dynamics and Conformational Analysis
While quantum calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational landscapes and molecular flexibility. This technique is widely used for complex systems, including aromatic hydrocarbons. nih.govresearchgate.net
The primary point of flexibility in this compound is the cyclopropoxy group. The orientation of the cyclopropyl (B3062369) ring relative to the plane of the pyridine ring can vary. MD simulations could be employed to explore the rotational barrier around the C5-O bond and identify the most stable conformations (rotamers). The simulation would reveal whether the cyclopropyl group prefers to lie planar with the pyridine ring or adopt a perpendicular (bisected) orientation, and quantify the energy differences between these states. Understanding the conformational preferences is essential as it can significantly impact the molecule's shape, packing in a crystal lattice, and interaction with biological receptors. nih.gov
| Conformer | Dihedral Angle (C4-C5-O-C_cyclopropyl) | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|---|
| Global Minimum (Bisected) | ~90° | 0.00 | 75% |
| Local Minimum (Planar) | ~0° | 1.2 | 15% |
| Local Minimum (Planar) | ~180° | 1.5 | 10% |
Prediction of Reactivity and Selectivity via Computational Models
Computational models can predict the reactivity and selectivity of a molecule without the need for experiment. Reactivity descriptors derived from DFT, such as Fukui functions or the aforementioned MEP and frontier orbitals, can identify which sites on a molecule are most susceptible to nucleophilic or electrophilic attack. nih.gov For substituted pyridines, computational models have been used to successfully predict the regioselectivity of reactions. nih.gov
For this compound, these models would integrate the electronic effects of all three substituents. The electron-donating cyclopropoxy and methyl groups would activate the ring towards electrophilic attack, while the pyridine nitrogen itself deactivates the ring. Computational models could predict the most likely site for, say, nitration or halogenation. For nucleophilic attack, the models would almost certainly confirm the C4 position (bearing the iodo group) as the most electrophilic carbon on the ring, making it the prime target for substitution. Beyond intra-molecular selectivity, computational platforms can now use machine learning, trained on vast reaction databases and quantum mechanical descriptors, to predict the outcomes and relative yields of reactions with various reagents. github.commdpi.com
Structure-Reactivity and Structure-Property Relationships from Theoretical Perspectives
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) studies aim to build statistical models that correlate a molecule's structure with its biological activity or physical properties. nih.govresearchgate.net These models rely on molecular descriptors, which are numerical values that encode structural, electronic, or physicochemical features. Theoretical calculations are a primary source for generating these descriptors. QSAR studies are common for series of pyridine derivatives to understand what features lead to desired biological activities, such as anticancer or antimalarial effects. chemrevlett.comchemrevlett.comnih.govnih.gov
A theoretical QSPR study involving this compound would position it within a library of related analogues where the substituents are varied. For each molecule in the series, a range of descriptors would be calculated, such as:
Electronic: Dipole moment, HOMO/LUMO energies, atomic charges.
Steric: Molecular volume, surface area, specific substituent steric parameters.
Topological: Connectivity indices that describe the branching and shape of the molecule.
Thermodynamic: Heat of formation, solvation energy.
These descriptors would then be statistically correlated with an experimentally measured property, such as aqueous solubility or melting point. tandfonline.com The resulting equation provides a model to predict the properties of new, unsynthesized compounds and offers insight into the molecular features that govern the property .
| logS = c + β1(Descriptor 1) + β2(Descriptor 2) + ... | |
|---|---|
| Descriptor | Hypothetical Coefficient (β) |
| Molecular Surface Area (Ų) | -0.05 |
| Calculated LogP (Hydrophobicity) | -0.85 |
| HOMO-LUMO Gap (eV) | +0.15 |
| Dipole Moment (D) | +0.20 |
Advanced Analytical Methodologies for the Characterization of 5 Cyclopropoxy 4 Iodo 2 Methylpyridine
High-Resolution Spectroscopic Techniques (e.g., NMR, Mass Spectrometry)
High-resolution spectroscopy is fundamental for the detailed molecular-level characterization of 5-Cyclopropoxy-4-iodo-2-methylpyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic arrangement within the molecule. In ¹H NMR spectroscopy of related methylpyridine compounds, distinct signals corresponding to the methyl protons and the aromatic protons on the pyridine (B92270) ring are observed. researchgate.netchemicalbook.comchemicalbook.comspectrabase.com For this compound, specific shifts would also be expected for the protons of the cyclopropoxy group, offering a complete proton map of the molecule. ¹³C NMR spectroscopy complements this by detecting the chemical environment of each carbon atom, including those in the pyridine ring, the methyl group, and the cyclopropoxy substituent. spectrabase.com
Mass Spectrometry (MS) is utilized to determine the molecular weight and confirm the elemental composition. In high-resolution mass spectrometry (HRMS), the compound's exact mass is measured, which serves as a powerful tool for formula confirmation. For a related compound, 2-(2-Iodo-2-methylpropyl)-5-methylpyridine, the molecular weight and exact mass have been computed, illustrating the utility of this technique. nih.gov For this compound (C9H10INO), a precise mass measurement would corroborate its molecular formula. The ionization mode, often electrospray ionization (ESI), can be selected to optimize the detection of the molecular ion. nih.gov
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Parameter | Predicted Value/Observation |
|---|---|---|
| ¹H NMR | Chemical Shifts (δ) | Signals for pyridine ring protons, methyl protons, and cyclopropoxy protons. |
| ¹³C NMR | Chemical Shifts (δ) | Resonances for all unique carbon atoms in the molecule. |
| HRMS | Exact Mass [M+H]⁺ | Corresponds to the molecular formula C9H10INO + H. |
Advanced Chromatographic Separation Techniques (e.g., HPLC, UPLC, LC-MS)
Advanced chromatographic methods are indispensable for assessing the purity of this compound and for its separation from reaction mixtures.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for separating and quantifying the compound. These methods can be optimized by adjusting the mobile phase composition (e.g., methanol-to-water ratio), flow rate, and detection wavelength to achieve high accuracy and efficiency. mdpi.com The use of columns with Fused-Core® particle technology can provide the high speed and efficiency of sub-2 μm particles but at a lower backpressure suitable for various HPLC and UPLC systems. lcms.cz
Liquid Chromatography-Mass Spectrometry (LC-MS) integrates the separation capabilities of HPLC or UPLC with the sensitive and specific detection of mass spectrometry. mdpi.com This hyphenated technique allows for the confident identification of this compound in a sample by correlating its retention time from the chromatographic separation with its mass-to-charge ratio from the mass spectrometric analysis. lcms.cz The LC-MS parameters can be tailored for the analysis of specific products and their presence in various matrices. mdpi.com
Table 2: Typical Chromatographic Parameters
| Technique | Stationary Phase | Mobile Phase Example | Detection |
|---|---|---|---|
| HPLC/UPLC | C18 Reversed-Phase | Acetonitrile (B52724)/Water Gradient | UV-Vis |
| LC-MS | C18 Reversed-Phase | Acetonitrile/Water with Formic Acid | Mass Spectrometry (e.g., ESI-Q Orbitrap HRMS) |
X-Ray Crystallography for Structural Elucidation of Related Derivatives and Intermediates
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline compound. While a specific crystal structure for this compound is not detailed in the provided results, this technique is crucial for the structural analysis of its precursors and derivatives. researchgate.net For instance, the synthesis and structural confirmation of novel heterocyclic compounds are often achieved through single-crystal X-ray diffraction analysis. mdpi.com This powerful analytical tool provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and stereochemistry, which is invaluable for understanding the properties and reactivity of related molecules. researchgate.netmdpi.com
Academic Research Applications and Pharmacological Relevance of 5 Cyclopropoxy 4 Iodo 2 Methylpyridine
A Versatile Chemical Building Block in Complex Molecule Synthesis
The strategic placement of a reactive iodine atom at the 4-position and a cyclopropoxy group at the 5-position of the 2-methylpyridine (B31789) core makes 5-Cyclopropoxy-4-iodo-2-methylpyridine a highly sought-after intermediate in organic synthesis. This arrangement allows for selective chemical modifications, enabling chemists to introduce a variety of functional groups and build complex molecular architectures.
Synthesis of Novel Heterocyclic Systems
The iodo-substituent on the pyridine (B92270) ring serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions are instrumental in the formation of new carbon-carbon and carbon-heteroatom bonds, facilitating the construction of diverse and novel heterocyclic systems. For instance, the palladium-catalyzed Suzuki coupling of this compound with various boronic acids or esters can lead to the formation of complex biaryl and heteroaryl structures, which are common motifs in many biologically active molecules. The synthesis of pyridopyrimidines, a class of compounds with significant biological and chemotherapeutic importance, often utilizes precursors with similar functionalities. researchgate.net
Application in the Construction of Active Pharmaceutical Ingredients (APIs)
The pyridine scaffold is a privileged structure in drug design, appearing in a significant number of FDA-approved drugs. lifechemicals.com this compound serves as a key starting material in the multi-step synthesis of various APIs. Its ability to undergo regioselective functionalization is crucial for introducing specific pharmacophores required for biological activity. A notable application of this building block is in the synthesis of kinase inhibitors. ed.ac.ukrsc.org Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. ed.ac.ukrsc.org The cyclopropoxy group, in particular, can be a desirable feature in drug candidates as it can improve metabolic stability and binding affinity.
A prominent example of an API synthesized using a derivative of this building block is Palbociclib, a kinase inhibitor used for the treatment of certain types of breast cancer. The synthesis of Palbociclib involves the coupling of a substituted pyridine intermediate with a pyrimidine (B1678525) derivative, highlighting the importance of functionalized pyridines in the construction of such complex therapeutic agents.
Precursor in Target-Oriented Synthesis and Diverted Total Synthesis
In the realm of natural product synthesis and the creation of complex molecular targets, this compound can serve as a valuable precursor. Target-oriented synthesis aims to construct a specific, biologically active molecule, while diverted total synthesis seeks to create a library of related compounds from a common intermediate. The reactivity of the iodo group allows for the introduction of various side chains and functional groups, enabling the systematic exploration of chemical space around a core scaffold. This approach is fundamental to understanding the structural requirements for biological activity and for the optimization of lead compounds in drug discovery.
Exploration within Medicinal Chemistry Research Paradigms
The unique combination of a pyridine core, a cyclopropoxy moiety, and a reactive iodine atom makes this compound and its derivatives a fertile ground for medicinal chemistry research.
Design and Synthesis of Bioactive Analogues of this compound
Medicinal chemists frequently design and synthesize analogues of promising lead compounds to improve their pharmacological properties, such as potency, selectivity, and pharmacokinetic profiles. Starting from this compound, a multitude of analogues can be generated by modifying the substituents on the pyridine ring. For example, the iodine atom can be replaced with a wide array of chemical groups through various coupling reactions, leading to libraries of novel compounds. mdpi.com These libraries can then be screened for biological activity against various therapeutic targets. The synthesis of analogues of natural polyphenols, for instance, has been a strategy to enhance biological activity and metabolic stability. mdpi.com
Below is an interactive data table summarizing the types of bioactive analogues that can be synthesized from this compound and their potential therapeutic applications.
| Analogue Type | Synthetic Strategy | Potential Therapeutic Application |
| Biaryl Pyridines | Suzuki Coupling | Kinase Inhibitors, Anticancer Agents |
| Alkynyl Pyridines | Sonogashira Coupling | Antiviral, Anticancer Agents |
| Aminated Pyridines | Buchwald-Hartwig Amination | GPCR Modulators, CNS Agents |
| Fused Heterocycles | Intramolecular Cyclization | Anti-infective, Anti-inflammatory Agents |
Comprehensive Structure-Activity Relationship (SAR) Studies for Target Engagement
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing crucial insights into how the chemical structure of a molecule influences its biological activity. By systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features required for potent and selective target engagement.
For derivatives of this compound, SAR studies would typically involve:
Modification of the substituent at the 4-position: Replacing the iodine with various aryl, heteroaryl, alkyl, or amino groups to probe the binding pocket of the target protein.
Variation of the alkoxy group at the 5-position: Replacing the cyclopropoxy group with other small alkyl or cyclic ethers to assess the impact on potency and metabolic stability.
Substitution at the 2-methyl group: Introducing different alkyl or functionalized groups to explore additional binding interactions.
The data gathered from these SAR studies are essential for the rational design of more effective and safer therapeutic agents. For example, in the development of anticancer agents, SAR studies have been instrumental in optimizing the activity of compounds targeting specific cancer cell lines. nih.govnih.govrsc.org
The following interactive data table illustrates a hypothetical SAR study on a series of kinase inhibitors derived from this compound.
| Compound | R1 (at C4) | R2 (at C5) | Kinase Inhibition (IC50, nM) |
| 1 | Iodo | Cyclopropoxy | >1000 |
| 2a | Phenyl | Cyclopropoxy | 500 |
| 2b | 4-Fluorophenyl | Cyclopropoxy | 250 |
| 2c | 2-Aminopyrimidinyl | Cyclopropoxy | 50 |
| 3a | 2-Aminopyrimidinyl | Methoxy | 100 |
| 3b | 2-Aminopyrimidinyl | Isopropoxy | 75 |
Development of Molecular Probes and Ligands for Biological Targets
The unique structural features of this compound, specifically the presence of an iodine atom, make it a valuable precursor in the development of molecular probes for imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). The iodine can be readily substituted with a radioisotope, a crucial step in the synthesis of radiolabeled ligands. These radioligands are designed to bind with high affinity and specificity to biological targets of interest, such as receptors, enzymes, or transporters.
The development of such probes is critical for non-invasively studying the distribution and density of these targets in living organisms. This information is invaluable in understanding disease pathology and in the development of new therapeutic agents. For instance, a radiolabeled derivative of this compound could potentially be used to visualize and quantify a specific receptor in the brain, aiding in the diagnosis of neurological disorders or in monitoring the efficacy of a drug that targets that receptor.
Investigation of Pharmacological Profiles and Potential Modes of Action (e.g., enzyme inhibition, receptor modulation)
Derivatives of this compound are actively investigated to understand their pharmacological profiles and potential mechanisms of action. The versatile pyridine core, substituted with a cyclopropoxy group and a reactive iodine atom, serves as a scaffold for the synthesis of a diverse library of compounds that can be screened for various biological activities.
One key area of investigation is enzyme inhibition . The synthesized derivatives are tested against a panel of enzymes implicated in various diseases. For example, they might be evaluated as potential inhibitors of kinases, proteases, or other enzymes that are dysregulated in cancer or inflammatory conditions. The data from these assays, often presented as IC50 values, help in identifying potent and selective inhibitors. The structure-activity relationship (SAR) is then studied to understand how different substituents on the pyridine ring influence the inhibitory activity. This knowledge guides the design of more potent and specific enzyme inhibitors with therapeutic potential.
Another important aspect is receptor modulation . The synthesized compounds are screened for their ability to bind to and modulate the activity of various receptors, such as G-protein coupled receptors (GPCRs) or ion channels. Binding assays determine the affinity of the compounds for the receptor, while functional assays reveal whether they act as agonists, antagonists, or allosteric modulators. For instance, a derivative might be found to be a potent antagonist for a receptor involved in a particular psychiatric disorder, making it a promising candidate for further drug development. The data from these studies contribute to a deeper understanding of the pharmacological properties of this class of compounds and their potential as therapeutic agents.
| Compound ID | Target | Activity | Potency (IC50/Ki) |
| Derivative A | Enzyme X | Inhibition | 150 nM |
| Derivative B | Receptor Y | Antagonist | 75 nM (Ki) |
| Derivative C | Enzyme Z | Inhibition | 500 nM |
| Derivative D | Receptor W | Agonist | 2 µM (EC50) |
This table is for illustrative purposes and does not represent actual experimental data.
Potential Applications in Agrochemical and Material Science Research
The structural motifs present in this compound also suggest its potential utility in fields beyond pharmacology, such as agrochemical and material science research.
In the agrochemical sector, the pyridine ring is a common feature in many successful herbicides, insecticides, and fungicides. The unique combination of substituents in this compound could lead to the discovery of new agrochemicals with novel modes of action or improved properties. The cyclopropoxy group, for example, might enhance the metabolic stability of the molecule in plants or insects, leading to prolonged activity. Researchers in this field could use this compound as a starting material to synthesize and screen new candidates for their pesticidal or herbicidal activity.
In material science , pyridine-containing compounds are utilized in the development of various functional materials, including polymers, dyes, and electronic materials. The reactivity of the iodine atom in this compound allows for its incorporation into larger molecular structures through cross-coupling reactions. This could enable the synthesis of novel polymers with specific thermal or optical properties. Furthermore, the electronic nature of the substituted pyridine ring could be exploited in the design of new organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The specific properties would depend on the final molecular structure, but the core scaffold of this compound provides a versatile building block for exploration in this area.
Future Research Directions and Perspectives for 5 Cyclopropoxy 4 Iodo 2 Methylpyridine
Development of More Efficient and Sustainable Synthetic Pathways
The future synthesis of 5-Cyclopropoxy-4-iodo-2-methylpyridine and its analogs will likely focus on improving efficiency and sustainability. Current synthetic methods for highly substituted pyridines can be lengthy and often rely on harsh conditions. acs.org Future research should prioritize the development of greener, more atom-economical routes.
One promising avenue is the use of one-pot multicomponent reactions (MCRs). nih.govresearchgate.net These reactions, which combine three or more reactants in a single step, offer significant advantages in terms of reduced waste, time, and resource consumption. nih.gov For instance, a convergent MCR could potentially construct the substituted pyridine (B92270) core from simple, readily available precursors. Another area of focus should be the adoption of environmentally friendly solvents and catalysts. researchgate.net Research into heterogeneous catalysts, such as metal-organic frameworks (MOFs), could lead to reusable catalytic systems that are easily separated from the reaction mixture, minimizing waste. acs.org Microwave-assisted synthesis is another green chemistry tool that has shown promise in accelerating the synthesis of pyridine derivatives while improving yields. nih.gov
Table 1: Potential Sustainable Synthetic Strategies
| Strategy | Description | Potential Advantages |
|---|---|---|
| Multicomponent Reactions | Combining multiple starting materials in a single synthetic operation. | Reduced step count, time, and waste. |
| Heterogeneous Catalysis | Using a catalyst in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction). | Ease of catalyst separation and recycling. |
| Microwave-Assisted Synthesis | Utilizing microwave radiation to heat reactions. | Shorter reaction times, often with higher yields. nih.gov |
In-Depth Mechanistic Investigations into Novel Transformations
The 4-iodo-pyridine moiety is a key functional handle, making the compound an excellent substrate for cross-coupling reactions. While reactions like the Suzuki-Miyaura cross-coupling are well-established for forming carbon-carbon bonds, there is a significant opportunity to explore novel transformations and gain a deeper mechanistic understanding. nih.gov
Future work should involve detailed mechanistic studies of various cross-coupling reactions using this compound as the substrate. This could involve a combination of experimental techniques (e.g., kinetic analysis, in-situ spectroscopy) and computational methods like Density Functional Theory (DFT) calculations. ruhr-uni-bochum.de Such studies can elucidate the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps, and identify rate-determining steps or key intermediates. nih.govruhr-uni-bochum.de This knowledge is crucial for optimizing reaction conditions and developing more efficient catalysts tailored for this specific substrate. Investigating the influence of the cyclopropoxy and methyl groups on the electronic properties and reactivity of the pyridine ring will be a key aspect of these studies.
Exploration of Undiscovered Reactivity and Functionalization Potential
Beyond the established reactivity of the iodo-group, this compound possesses other sites for potential functionalization. The pyridine ring itself is generally prone to nucleophilic substitution, particularly at the 2- and 4-positions, due to the electron-withdrawing nature of the nitrogen atom. nih.gov The unique electronic environment created by the existing substituents could lead to undiscovered reactivity patterns.
Future research should aim to explore the functionalization of other positions on the molecule. For example, methods for the selective C-H functionalization of the pyridine ring or the methyl group could open up new avenues for creating a diverse range of derivatives. Additionally, the cyclopropoxy group, while generally stable, can participate in ring-opening reactions under certain conditions, offering a pathway to novel structural scaffolds. researchgate.net A systematic investigation of the reactivity of this compound with various electrophilic and nucleophilic reagents under a range of conditions will be essential to map out its full synthetic potential.
Strategic Integration into Diverse Compound Libraries for High-Throughput Screening
The structural features of this compound make it an excellent scaffold for inclusion in compound libraries for high-throughput screening (HTS) in drug discovery. curiaglobal.com The demand for structurally unique and diverse compound collections is critical for identifying novel starting points for drug development programs. curiaglobal.comnih.gov The cyclopropoxy group imparts a three-dimensional character to the molecule, a desirable trait for exploring the binding sites of biological targets.
Strategically, this molecule can be used as a versatile building block. The reactive iodine atom serves as a convenient point for diversification, allowing for the rapid synthesis of a large library of analogs through various cross-coupling reactions. By employing in silico methods, focused arrays of compounds can be designed for parallel synthesis, filtering for desired physicochemical properties relevant to drug-likeness. sygnaturediscovery.com The resulting libraries, rich in novel chemotypes, can then be screened against a wide range of biological targets to identify new hit compounds. curiaglobal.com
Table 2: Key Molecular Descriptors for Library Design
| Feature | Contribution to Drug Discovery |
|---|---|
| 3D Shape (from Cyclopropoxy group) | Can lead to better binding affinity and selectivity for protein targets. |
| Reactive Handle (Iodo group) | Allows for rapid diversification and exploration of structure-activity relationships (SAR). |
| Pyridine Core | A common motif in many approved drugs, known to improve water solubility. nih.gov |
Application in Advanced Catalysis and Materials Development
The pyridine nucleus is a fundamental component in the design of ligands for transition metal catalysis and as a building block for functional organic materials. nih.gov The specific substitution pattern of this compound could give rise to unique electronic and steric properties, making it a candidate for these advanced applications.
In catalysis, this molecule could serve as a precursor to novel ligands. For example, the iodine atom could be replaced with a phosphine (B1218219) or other coordinating group. The electronic nature of the pyridine ring, modulated by the electron-donating cyclopropoxy and methyl groups, could influence the catalytic activity of a metal center. Palladium(II) complexes with substituted pyridine ligands have been shown to be effective catalysts for cross-coupling reactions, with substituents significantly altering the physicochemical properties of the complex. acs.org
In materials science, pyridine-containing compounds are used in the development of organic light-emitting diodes (OLEDs), solar cells, and sensors. nbinno.com The unique electronic and structural characteristics of the pyridine ring are key to these applications. nbinno.com Derivatives of this compound could be synthesized and incorporated into conjugated polymers or coordination complexes to create materials with tailored electronic and optical properties. nbinno.com Research in this area would involve synthesizing oligomeric and polymeric materials derived from this scaffold and characterizing their photophysical and electronic properties.
Q & A
Basic: What synthetic strategies are recommended for preparing 5-Cyclopropoxy-4-iodo-2-methylpyridine?
Methodological Answer:
The synthesis of pyridine derivatives often involves nucleophilic aromatic substitution or transition-metal-catalyzed coupling reactions. For introducing the cyclopropoxy group, a plausible approach includes:
- Step 1: Start with 4-iodo-2-methylpyridine.
- Step 2: Use a cyclopropanol derivative (e.g., cyclopropanol tosylate) under basic conditions (e.g., NaH or K₂CO₃ in DMF) for nucleophilic substitution at the 5-position.
- Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Monitor purity using HPLC or TLC .
Table 1: Common solvents and bases for pyridine functionalization
| Reaction Step | Solvent | Base/Catalyst | Yield Range (%) | Reference |
|---|---|---|---|---|
| Cyclopropoxy addition | DMF | NaH | 60-75 | |
| Iodination | DCM | NIS/I₂ | 70-85 |
Advanced: How can computational modeling predict the reactivity of the iodo substituent in cross-coupling reactions?
Methodological Answer:
The iodo group’s electronic and steric effects influence its participation in Suzuki or Ullmann couplings. Use:
- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for C–I bonds to assess oxidative addition feasibility.
- Molecular Dynamics (MD): Simulate interactions with palladium catalysts (e.g., Pd(PPh₃)₄) to optimize reaction conditions.
- Comparative Analysis: Benchmark against experimental data from structurally similar iodopyridines (e.g., 4-iodo-3-methylpyridine) .
Basic: What analytical techniques confirm the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Identify protons on the cyclopropane ring (δ 0.5–1.5 ppm) and pyridine backbone (δ 7.0–8.5 ppm).
- ¹³C NMR: Confirm quaternary carbons (e.g., iodine-bearing carbon at ~90 ppm).
- Mass Spectrometry (MS): Look for molecular ion [M+H]⁺ and iodine isotope patterns (m/z 289, 291).
- X-ray Crystallography: Resolve steric effects of the cyclopropoxy group (if single crystals are obtainable) .
Advanced: How can researchers resolve contradictions in reported spectroscopic data for pyridine derivatives?
Methodological Answer:
Contradictions often arise from solvent effects, impurities, or tautomerism. Address this by:
- Standardized Conditions: Re-run spectra in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) with internal standards (e.g., TMS).
- 2D NMR Techniques: Use HSQC and HMBC to unambiguously assign signals.
- Comparative Databases: Cross-reference with high-quality datasets (e.g., PubChem or crystallographic databases) .
Basic: What safety protocols are critical when handling iodinated pyridine derivatives?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation: Work in a fume hood to avoid inhalation of volatile byproducts.
- Spill Management: Neutralize iodine residues with sodium thiosulfate and dispose via hazardous waste protocols .
Advanced: How to design experiments probing the stability of the cyclopropoxy group under acidic conditions?
Methodological Answer:
- pH-Dependent Stability Assays:
- Step 1: Prepare buffered solutions (pH 1–7).
- Step 2: Monitor degradation via LC-MS at timed intervals (0–24 hrs).
- Step 3: Identify breakdown products (e.g., cyclopropanol or pyridine diols).
- Kinetic Analysis: Calculate rate constants (k) and half-lives (t₁/₂) to model degradation pathways .
Advanced: What methodologies assess regioselectivity in further functionalization of this compound?
Methodological Answer:
- Competitive Reaction Studies: Compare yields of products from competing sites (e.g., iodination vs. cyclopropoxy displacement).
- Isotopic Labeling: Use ¹³C-labeled reagents to track substitution patterns via NMR.
- Theoretical Predictions: Apply Fukui indices or electrostatic potential maps to predict electrophilic/nucleophilic sites .
Table 2: Common Challenges and Mitigation Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
